Product packaging for O-Phosphoserine-P-ethyl ester(Cat. No.:CAS No. 121071-26-9)

O-Phosphoserine-P-ethyl ester

Cat. No.: B038271
CAS No.: 121071-26-9
M. Wt: 213.13 g/mol
InChI Key: ULHXUTHSGPNKSO-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

O-Phosphoserine-P-ethyl ester is a chemically modified, ethyl-protected derivative of phosphoserine that serves as a critical tool in biochemical and proteomics research. Its primary research value lies in its role as a stable, cell-permeable analog of phosphorylated serine, allowing scientists to investigate serine phosphorylation dynamics without the rapid dephosphorylation that plagues natural phosphoserine. The key mechanism of action involves its incorporation into peptides or its use as a competitive inhibitor; it mimics the natural phosphoserine residue, thereby interacting with phospho-binding domains such as 14-3-3 proteins, WW domains, and FHA domains. This property makes it invaluable for studying protein-protein interactions in signal transduction pathways, elucidating kinase and phosphatase specificity and kinetics, and developing high-throughput screening assays for drug discovery targeting phospho-dependent interactions. Furthermore, it is extensively used as a standard in mass spectrometry for the calibration and identification of post-translational modifications (PTMs) and as a precursor molecule in the chemical synthesis of more complex phosphopeptides. By providing a metabolically stable phospho-group donor, this compound enables researchers to dissect the intricate roles of serine phosphorylation in cellular processes like apoptosis, cell cycle progression, and receptor activation, offering a robust chemical biology approach to interrogate phosphorylation-mediated signaling networks.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12NO6P B038271 O-Phosphoserine-P-ethyl ester CAS No. 121071-26-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

121071-26-9

Molecular Formula

C5H12NO6P

Molecular Weight

213.13 g/mol

IUPAC Name

(2S)-2-amino-3-[ethoxy(hydroxy)phosphoryl]oxypropanoic acid

InChI

InChI=1S/C5H12NO6P/c1-2-11-13(9,10)12-3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10)/t4-/m0/s1

InChI Key

ULHXUTHSGPNKSO-BYPYZUCNSA-N

SMILES

CCOP(=O)(O)OCC(C(=O)O)N

Isomeric SMILES

CCOP(=O)(O)OC[C@@H](C(=O)O)N

Canonical SMILES

CCOP(=O)(O)OCC(C(=O)O)N

Other CAS No.

121071-26-9

Synonyms

O-phospho-L-serine-P-ethyl ester
O-phosphoserine-P-ethyl ester
O-PSPEE

Origin of Product

United States

Biochemical and Biological Research Perspectives of O Phosphoserine P Ethyl Ester

Investigations into Molecular Interactions with Phosphoserine-Binding Domains

O-Phosphoserine-P-ethyl ester, as a derivative of phosphoserine, is a molecule of significant interest in the study of protein-protein interactions that are mediated by phosphorylation. Many cellular signaling pathways are regulated by the reversible phosphorylation of serine, threonine, and tyrosine residues on proteins. Specialized protein modules, known as phosphoserine/threonine-binding domains, recognize and bind to these phosphorylated motifs, leading to the assembly of signaling complexes and the propagation of cellular signals.

The 14-3-3 proteins are a highly conserved family of ubiquitously expressed proteins that play crucial roles in a multitude of cellular processes, including signal transduction, cell cycle control, and apoptosis. wikipedia.org These proteins function by binding to specific sequence motifs containing a phosphorylated serine or threonine residue. scnu.edu.cnnih.gov The interaction with 14-3-3 proteins can alter the conformation, activity, and subcellular localization of the target protein.

Given that this compound contains a phosphoserine moiety, it is a candidate for interaction with the phosphoserine-binding groove of 14-3-3 proteins. Research into phosphoserine mimetics has shown that small molecules can be designed to either mimic the natural phosphoserine ligand, and thus potentially stabilize 14-3-3 interactions, or to act as competitive inhibitors. The development of non-hydrolyzable phosphoserine mimetic prodrugs has been a significant area of research aimed at creating inhibitors of 14-3-3 protein interactions. nih.gov These compounds are designed to be cell-permeable and, once inside the cell, are converted to the active phosphoserine mimetic that can disrupt the binding of 14-3-3 to its natural targets. nih.gov Such inhibitors have been shown to induce apoptosis in cancer cells, highlighting the therapeutic potential of targeting these interactions. nih.gov

Compound TypeInteraction with 14-3-3 ProteinsPotential EffectReference
Phosphoserine PeptidomimeticsCompetitive binding to the phosphoserine-binding pocket.Inhibition of 14-3-3 protein-protein interactions. nih.gov
Non-hydrolyzable Phosphoserine AnalogsStable binding to the active site, resistant to phosphatase activity.Prolonged inhibition or stabilization of interactions. iris-biotech.de
Caged Phosphoserine DerivativesBinding is activated by an external trigger, such as light.Spatiotemporal control over 14-3-3 interaction modulation. rsc.org

To quantitatively study the binding of this compound to phosphoserine-binding domains, it is essential to have access to pure, site-specifically phosphorylated proteins. The production of such proteins has been a significant challenge in biochemistry. However, advances in genetic code expansion have enabled the site-specific incorporation of phosphoserine and its analogs into recombinant proteins in E. coli. nih.govnih.gov This technique utilizes an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a specific codon (often an amber stop codon) and inserts phosphoserine at that position during protein synthesis. nih.govnih.gov

This methodology allows for the production of milligram quantities of homogeneously phosphorylated proteins, which can then be used in a variety of biophysical and biochemical assays to characterize the binding of ligands like this compound. nih.govnih.gov Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and fluorescence polarization can be employed to determine the binding affinity (Kd), kinetics (kon and koff), and thermodynamics of the interaction between this compound and a specific phosphoserine-binding domain of a recombinant protein.

Recombinant Protein Production MethodAdvantageApplication in Binding StudiesReference
Genetic Code ExpansionSite-specific and homogenous incorporation of phosphoserine.Allows for precise quantitative analysis of ligand binding to a specific phosphorylated site. nih.govnih.gov
In vitro Kinase ReactionUtilizes the natural enzymatic machinery for phosphorylation.Can be used to produce phosphorylated proteins, but may result in heterogeneous phosphorylation. researchgate.net
Chemical LigationAllows for the synthesis of proteins with various modifications.Can be used to generate specifically phosphorylated protein segments for binding assays. caltech.edu

Enzymatic Recognition and Hydrolysis Mechanisms of the Phosphoester Linkage

The phosphoester bond in this compound is a key functional group that is subject to enzymatic recognition and cleavage. The stability and metabolism of this compound are largely determined by its interactions with various hydrolases, particularly phosphatases and esterases.

Carboxypeptidase Y (CPY) is a vacuolar serine protease from yeast with broad substrate specificity, capable of hydrolyzing peptide, amide, and ester bonds. nih.govnih.gov While CPY is primarily recognized for its exopeptidase activity, its ability to act on a variety of substrates suggests that it may also exhibit activity towards the ester linkage in this compound. The catalytic mechanism of CPY is proposed to proceed via the formation of an acyl-enzyme intermediate. nih.gov

The phosphate (B84403) group in this compound is a potential substrate for phosphatases. Phosphoserine phosphatase is an enzyme that specifically catalyzes the hydrolysis of O-phosphoserine to serine and inorganic phosphate. wikipedia.org The mechanism of this enzyme involves the formation of a phospho-aspartyl intermediate. nih.gov Given the structural similarity, it is plausible that phosphoserine phosphatase could recognize and hydrolyze the phosphate group from this compound, although the presence of the ethyl ester group might influence the binding affinity and catalytic efficiency.

Phosphodiesterases are enzymes that cleave phosphodiester bonds. byjus.com While this compound contains a phosphoester bond rather than a phosphodiester bond, some phosphodiesterases have been shown to exhibit broader substrate specificity. However, it is generally expected that the primary enzymatic cleavage of the phosphate group would be mediated by phosphatases that act on phosphomonoesters.

The cleavage of the phosphoester bond in this compound can occur through enzymatic hydrolysis. The likely products of such a cleavage would be O-phosphoserine and ethanol (B145695). The biotransformation of this compound in a biological system would likely involve initial hydrolysis of the ethyl ester, followed by the action of phosphoserine phosphatase to yield serine and inorganic phosphate.

Modulation of Cellular Processes by this compound and its Derivatives

This compound and its primary metabolite, O-phospho-L-serine (L-SOP), are subjects of research for their potential to modulate critical cellular functions. As a derivative of the essential amino acid serine, this compound interfaces with fundamental biological pathways, including cellular signaling, metabolic regulation, and immune processes such as phagocytosis.

O-phospho-L-serine (L-SOP), the anticipated active form of this compound following intracellular cleavage, is recognized as an agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs). glpbio.comtocris.comrndsystems.com These receptors are G-protein coupled receptors that play a significant role in modulating synaptic transmission and plasticity in the central nervous system. Specifically, L-SOP has shown potent agonistic activity at the mGluR4 subtype, which is negatively coupled to adenylate cyclase. nih.gov Activation of group III mGluRs can lead to neuroprotective effects against excitotoxicity in cortical cell cultures. tocris.comrndsystems.com

Research has demonstrated that L-SOP can generate intracellular calcium responses in cells transfected with mGluR4 and induce changes in membrane potential. glpbio.com Beyond its direct receptor agonism, the intracellular delivery of phosphoserine can influence the vast network of signaling pathways regulated by protein phosphorylation. Serine phosphorylation is a fundamental post-translational modification that governs protein function, localization, and interaction, thereby controlling processes like cell division, differentiation, and signal transduction. By increasing the intracellular pool of phosphoserine, the compound could potentially influence the equilibrium of kinase and phosphatase activities that are central to cellular signaling.

Receptor TargetTypeEffect of O-Phospho-L-serine (L-SOP)Downstream Signaling PathwayReference
mGluR4Group III mGluRPotent AgonistInhibition of adenylate cyclase nih.gov
mGluR6Group III mGluRAgonistGαi/o protein-mediated activation glpbio.com
mGluR7Group III mGluRAgonist (lower affinity)- glpbio.com
mGluR8Group III mGluRAgonist- glpbio.com
mGluR1Group I mGluRWeak AntagonistInhibition of glutamate-mediated response glpbio.com
mGluR2Group II mGluRPotent AntagonistInhibition of receptor activation glpbio.com

The primary route for de novo L-serine biosynthesis in mammals is the phosphorylated pathway, which begins with the glycolytic intermediate 3-phosphoglycerate (B1209933). frontiersin.orgnih.gov This pathway involves three key enzymatic steps catalyzed by 3-phosphoglycerate dehydrogenase (PGDH), phosphoserine aminotransferase (PSAT), and phosphoserine phosphatase (PSP). frontiersin.org

This compound, by delivering phosphoserine into the cell, introduces an intermediate directly into this pathway. The final step of the pathway, the conversion of phosphoserine to serine by PSP, is irreversible. nih.gov The regulation of this pathway is complex and can involve feedback inhibition. In some biological systems, the activity of the first enzyme, PGDH, is regulated by feedback inhibition from the end-product, L-serine. frontiersin.org In other contexts, control of the pathway's flux is most sensitive to the activity of the final enzyme, phosphoserine phosphatase, which is also subject to feedback inhibition by serine. researchgate.net

By increasing the intracellular concentration of phosphoserine, and subsequently L-serine, this compound has the potential to allosterically inhibit key enzymes in the biosynthesis pathway, thereby downregulating the endogenous production of serine from glucose. This modulation could have significant implications in contexts of diseases like cancer, where an upregulation of the serine biosynthesis pathway is often observed to support rapid cell proliferation. ijbs.compnas.orgharvard.edu

EnzymePathway StepSubstrateProductPotential Regulation by Increased Serine/PhosphoserineReference
3-Phosphoglycerate Dehydrogenase (PGDH)13-Phosphoglycerate3-PhosphohydroxypyruvateFeedback inhibition by L-serine frontiersin.org
Phosphoserine Aminotransferase (PSAT)23-PhosphohydroxypyruvateO-PhosphoserineProduct accumulation foxchase.org
Phosphoserine Phosphatase (PSP)3O-PhosphoserineL-SerineFeedback inhibition by L-serine researchgate.net

O-phospho-L-serine (L-SOP) has been investigated for its ability to modulate phagocytosis, the cellular process of engulfing solid particles. Research has utilized L-SOP as a molecule that mimics the head group of phosphatidylserine (B164497), a key "eat me" signal displayed on the surface of apoptotic cells to attract phagocytes. nih.gov

In studies involving the light-damaged zebrafish retina, intravitreal injection of L-SOP was found to partially block the phagocytosis of apoptotic photoreceptor cells by microglia. nih.gov This inhibition of phagocytosis had further consequences on cellular regeneration. The research demonstrated that treatment with L-SOP significantly reduced the proliferation of Müller glia, which are crucial for retinal regeneration. While L-SOP did not prevent the initial light-induced death of photoreceptor cells, its inhibitory effect on phagocytosis was linked to a subsequent reduction in the number of regenerated cone photoreceptors. nih.gov

Interestingly, these effects on Müller glia proliferation were found to be independent of L-SOP's activity as a group III metabotropic glutamate receptor agonist, suggesting a distinct signaling mechanism related to the phagocytic process itself. nih.gov

Cellular ProcessModel SystemEffect of O-Phospho-L-serine (L-SOP)Associated OutcomeReference
PhagocytosisLight-damaged zebrafish retinaPartial blockage of microglial phagocytosis of apoptotic cellsReduced engulfment of photoreceptor debris nih.gov
Cell ProliferationMüller glia in zebrafish retinaSignificant reduction in the number of proliferating Müller gliaImpaired retinal regeneration nih.gov
Cone Cell RegenerationZebrafish retinaSignificant reduction in the number of regenerated cone photoreceptorsDiminished functional recovery of the retina nih.gov

This compound as a Prodrug Moiety for Intracellular Delivery of Phosphoserine

Many phosphorylated metabolites, including phosphoserine, are highly charged at physiological pH. This negative charge significantly hinders their ability to passively diffuse across the hydrophobic lipid bilayer of the cell membrane. nih.gov To overcome this limitation, a common pharmaceutical strategy is the development of prodrugs, which are inactive or less active precursors that are converted into the active drug within the body.

This compound is designed as a prodrug of O-phosphoserine. The ethyl ester group masks one of the negative charges of the phosphate moiety. This modification increases the lipophilicity of the molecule, thereby facilitating its transport across the cell membrane. nih.gov Once inside the cell, the ester group is intended to be cleaved, releasing the active, charged O-phosphoserine molecule. This strategy allows the compound to bypass the poor membrane permeability of the parent molecule and effectively increase its intracellular concentration.

The conversion of the this compound prodrug to its active O-phosphoserine form within the cellular environment is presumed to occur via enzymatic hydrolysis. The phosphate ester bond is susceptible to cleavage by a wide variety of intracellular enzymes. nih.gov

The primary candidates for this biocleavage are non-specific intracellular esterases and phosphatases, such as alkaline phosphatases, which are ubiquitous in mammalian cells. wikipedia.org These enzymes catalyze the hydrolysis of ester bonds, releasing the alcohol (in this case, the phosphorylated serine) and the corresponding acid. For example, the naturally occurring prodrug psilocybin is rapidly dephosphorylated in the body by alkaline phosphatases to yield the psychoactive compound psilocin. wikipedia.org Similarly, carboxylesterases are a major class of enzymes that hydrolyze a wide range of ester-containing drugs and prodrugs. nih.gov The cleavage of the ethyl group from the phosphate would unmask the negative charge, effectively trapping the active O-phosphoserine within the cell where it can then exert its biological effects.

Advanced Analytical and Spectroscopic Characterization in Research of O Phosphoserine P Ethyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Investigations

NMR spectroscopy is a cornerstone technique for the non-destructive elucidation of molecular structures in solution. For O-Phosphoserine-P-ethyl ester, both ³¹P and ¹³C NMR provide critical insights into the atomic arrangement and electronic environment of the phosphorus and carbon nuclei, respectively.

³¹P NMR spectroscopy is exceptionally sensitive to the chemical environment of the phosphorus atom, making it a primary tool for studying phosphorylated molecules. huji.ac.il As a medium sensitivity nucleus with a wide chemical shift range, ³¹P provides sharp, well-resolved signals that are indicative of the phosphorus atom's oxidation state, bonding, and stereochemistry. huji.ac.ilresearchgate.net

In the analysis of this compound, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum, corresponding to the phosphate (B84403) triester group. The chemical shift of this signal is influenced by factors such as solvent, pH, and coordination to metal ions. For phosphate esters (O=P(OR)₃), the chemical shift typically appears in the range of -20 to 0 ppm, relative to an external standard of 85% phosphoric acid. science-and-fun.de The precise chemical shift for this compound would provide confirmation of the phosphate ester linkage and can be used to monitor its stability or reactions. For instance, the pH dependence of the ³¹P chemical shift in related phosphoserine peptides has been used to determine the pKa values of the phosphoryl group. nih.gov While proton decoupling simplifies the spectrum, observing proton couplings can provide additional structural information through one-bond, two-bond, and three-bond P-H interactions. huji.ac.il

Table 1: Expected ³¹P NMR Parameters for this compound

Parameter Expected Value/Observation Significance
Chemical Shift (δ) -20 to 0 ppm Confirms the presence of a phosphate triester environment. Sensitive to pH and electronic effects.
Multiplicity (¹H decoupled) Singlet Indicates a single, unique phosphorus environment in the molecule.

¹³C NMR spectroscopy complements ³¹P NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, and its chemical shift is indicative of its local electronic environment. compoundchem.comoregonstate.edu

The elucidation of the carbon skeleton involves assigning signals to the carboxyl carbon, the α-carbon (Cα), the β-carbon (Cβ) of the serine residue, and the two carbons of the ethyl ester group. The chemical shifts can be predicted based on typical values for similar functional groups. compoundchem.comwisc.edu Furthermore, the presence of the phosphorus atom introduces scalar couplings (J-coupling) to nearby carbon atoms. Specifically, two-bond (²JPC) and three-bond (³JPC) couplings, typically around 5 Hz, can be observed between the phosphorus nucleus and the Cβ and Cα of the serine backbone, respectively. researchgate.netnih.gov These couplings are invaluable for unambiguously identifying the carbons directly connected to the phosphate group and confirming the site of phosphorylation.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm) Key Features
Carbonyl (C=O) 165 - 180 Downfield shift characteristic of carboxylic acid derivatives.
α-Carbon (Cα-N) 50 - 60 Typical range for α-carbons in amino acids. May show ³JPC coupling.
β-Carbon (Cβ-O-P) 60 - 70 Shifted downfield due to the attached electronegative oxygen. Will exhibit ²JPC coupling.
Ethyl (-O-CH₂) 60 - 70 Methylene (B1212753) carbon adjacent to the phosphate oxygen.

Mass Spectrometry (MS) for Identification and Metabolite Profiling

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. The parent compound, O-Phosphoserine, has a calculated monoisotopic mass of 185.00892 Da. ebi.ac.uk For this compound (C₅H₁₂NO₆P), the theoretical exact mass can be calculated with high precision. By comparing the experimentally measured mass from an HRMS instrument (such as a Time-of-Flight or Orbitrap analyzer) with the theoretical mass, the elemental composition can be confirmed with a high degree of confidence, typically within a few parts per million (ppm) mass error. This confirmation is a critical first step in identifying the compound in biological or synthetic samples.

Tandem mass spectrometry (MS/MS) is employed for structural confirmation by analyzing the fragmentation patterns of a selected precursor ion. The precursor ion of protonated this compound is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions.

Studies on phosphoserine-containing peptides have shown that a dominant fragmentation pathway is the neutral loss of phosphoric acid (H₃PO₄, 98 Da). nih.gov However, for the ethyl ester, fragmentation is expected to be more complex. The MS/MS spectrum would likely feature key fragmentation pathways that help to piece together the molecule's structure. These pathways could include:

Loss of the ethyl group: A neutral loss of ethene (C₂H₄, 28 Da) or ethanol (B145695) (C₂H₅OH, 46 Da).

Loss of the entire phosphate ester group.

Cleavage of the serine backbone: Producing iminium ions or other fragments characteristic of amino acids.

Table 3: Predicted Key Fragmentation Pathways for this compound in MS/MS

Precursor Ion [M+H]⁺ Fragmentation Pathway Product Ion / Neutral Loss Significance
C₅H₁₃NO₆P⁺ Neutral loss of ethene [M+H - C₂H₄]⁺ Confirms the presence of the ethyl ester group.
C₅H₁₃NO₆P⁺ Neutral loss of the phosphate ester [M+H - C₂H₅O₃P]⁺ Indicates cleavage at the serine β-carbon-oxygen bond.
C₅H₁₃NO₆P⁺ Loss of water [M+H - H₂O]⁺ Common fragmentation for molecules with carboxyl and hydroxyl groups.

Chromatographic Methods for Purification, Separation, and Quantitative Analysis

Chromatographic techniques are essential for isolating this compound from complex mixtures, such as reaction products or biological extracts, and for its quantification. The choice of method depends on the compound's physicochemical properties, including its polarity, charge, and volatility.

Gas Chromatography (GC): For analysis by GC, the non-volatile this compound must first be converted into a more volatile derivative. A common approach for amino acids involves a two-step trimethylsilylation or conversion into N-isobutoxycarbonyl trimethyl ester derivatives. ebi.ac.ukresearchgate.net Once derivatized, the compound can be separated on a capillary column and detected, often by mass spectrometry (GC-MS), which provides both retention time for quantification and a mass spectrum for identification. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of polar, non-volatile compounds like this compound without the need for derivatization. Several modes of HPLC can be employed:

Reversed-Phase HPLC: While the compound is quite polar, ion-pairing agents can be added to the mobile phase to enhance retention on a nonpolar stationary phase.

Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange characteristics, such as a Primesep B column, can effectively retain and separate phosphorylated amino acids using a simple aqueous/organic mobile phase with an acid buffer. sielc.com

Ion-Exchange Chromatography: Exploiting the charged nature of the phosphate and amino groups, ion-exchange columns can be used for separation based on charge interactions. researchgate.net

Detection in HPLC can be achieved using UV detectors if the molecule contains a chromophore, or more universally with evaporative light scattering detectors (ELSD) or mass spectrometry (LC-MS). sielc.com LC-MS, in particular, offers high sensitivity and specificity for both identification and quantification. nih.gov

Table 4: Summary of Chromatographic Methods for this compound Analysis

Technique Principle Sample Preparation Detection Application
Gas Chromatography (GC) Separation based on volatility and interaction with stationary phase. Derivatization required (e.g., silylation). Mass Spectrometry (MS), Flame Photometric Detection (FPD). Quantitative analysis, identification of volatile derivatives.
High-Performance Liquid Chromatography (HPLC) Separation based on polarity, charge, or size. Typically none required. UV, ELSD, Mass Spectrometry (MS). Purification, separation from complex matrices, quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analogs

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds. However, molecules like O-phosphoserine and its esters are polar and non-volatile, making them unsuitable for direct GC-MS analysis. To overcome this limitation, chemical derivatization is employed to convert the analyte into a more volatile and thermally stable analog. researchgate.netnih.gov This process not only facilitates chromatographic separation but also enhances detection sensitivity. researchgate.net

Several derivatization strategies have been successfully applied to related phosphoamino acids, which are instructive for the analysis of this compound. The primary goal of derivatization is to mask the polar functional groups, such as the carboxyl, amino, and phosphate moieties.

Common Derivatization Approaches:

Silylation: This is one of the most widely used methods for derivatizing polar analytes. mdpi.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with active hydrogens in the molecule to replace them with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. researchgate.net The resulting silylated derivatives are significantly more volatile and exhibit good chromatographic properties. researchgate.net Mass spectra of these derivatives often display characteristic phosphorus-containing rearrangement ions, which aids in their identification. researchgate.net

Esterification and Acylation: This two-step approach involves the conversion of the carboxyl group to an ester and the acylation of the amino group. For instance, O-phosphoamino acids can be converted into their N-isobutoxycarbonyl methyl ester derivatives. researchgate.netebi.ac.uk This method has been used to identify O-phosphoserine in human urine hydrolysates by GC-MS. researchgate.net

The choice of derivatization reagent and reaction conditions is critical and must be optimized to ensure complete reaction, minimize side products, and prevent degradation of the analyte. Following derivatization, the sample is injected into the GC-MS system, where the derivatized analog is separated on a capillary column and subsequently ionized and detected by the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the unequivocal identification and quantification of the original analyte.

Derivatization TechniqueReagent(s)Target Functional GroupsKey AdvantagesReference
SilylationBSTFA, MTBSTFA-OH, -COOH, -NH2, -PO(OH)2Creates volatile and thermally stable trimethylsilyl (TMS) derivatives; good GC characteristics. researchgate.net
Esterification / AcylationIsobutyl chloroformate, Methanol-COOH, -NH2Forms stable N-isobutoxycarbonyl methyl ester derivatives suitable for GC analysis. researchgate.netebi.ac.uk
AlkylationPentafluorobenzyl bromide (PFBBr)-PO(OH)2Used for phosphonic acids, creating derivatives suitable for sensitive detection by negative ion chemical ionization (NICI).

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolomics Studies

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful and indispensable tool in metabolomics, offering high sensitivity, selectivity, and suitability for the analysis of polar, non-volatile, and thermally labile compounds directly in complex biological fluids. lcms.cz Unlike GC-MS, LC-MS often does not require derivatization for compounds like this compound, simplifying sample preparation and avoiding potential artifacts introduced during the derivatization process. nih.gov

In metabolomics studies, LC-MS is employed to obtain comprehensive profiles of metabolites in biological systems. This can involve untargeted approaches, which aim to measure as many metabolites as possible, or targeted approaches, which focus on the accurate quantification of a specific list of known metabolites. lcms.cz

LC-MS Methodologies:

Chromatographic Separation: Reversed-phase liquid chromatography (RPLC) is commonly used, but for highly polar analytes like phosphorylated amino acids, hydrophilic interaction liquid chromatography (HILIC) can provide better retention and separation. The choice of column chemistry and mobile phase composition is crucial for achieving optimal chromatographic resolution.

Ionization Techniques: Electrospray ionization (ESI) is the most common ionization source for LC-MS analysis of polar metabolites. It is a soft ionization technique that typically produces protonated molecules ([M+H]+) in positive ion mode or deprotonated molecules ([M-H]-) in negative ion mode, with minimal fragmentation.

Mass Analysis: Tandem mass spectrometry (MS/MS) is frequently used for enhanced selectivity and structural confirmation. In targeted studies, multiple reaction monitoring (MRM) is the gold standard for quantification. lcms.cz This technique involves selecting a specific precursor ion in the first mass analyzer, fragmenting it in a collision cell, and monitoring a specific product ion in the second mass analyzer. This highly specific transition provides excellent sensitivity and reduces interference from the sample matrix. lcms.cz

LC-MS-based metabolomics has been applied to study changes in metabolite levels in various biological states. For example, a method for the analysis of L-serine-O-phosphate in cerebrospinal fluid using LC/MS with pre-column derivatization has been reported, highlighting the technique's utility for quantifying low-abundance phosphorylated metabolites in challenging matrices. nih.gov

Analyte ClassLC MethodIonizationMS TechniqueApplicationReference
Amino AcidsUPLCESIMS/MS (MRM)Quantification in human urine for metabolomics. lcms.cz
L-serine-O-phosphateLCESIMSQuantification in cerebrospinal fluid (CSF) as a potential biomarker. nih.gov
General MetabolitesUPLCESITime-of-Flight (TOF) MSUntargeted metabolomic profiling of serum and urine.

Theoretical and Computational Research on O Phosphoserine P Ethyl Ester

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of O-Phosphoserine-P-ethyl ester, docking studies can provide insights into its potential interactions with protein targets, particularly enzymes such as phosphatases and kinases.

Research on inhibitors targeting phosphoserine phosphatase (PSP) offers a relevant model for understanding how this compound might interact with enzyme active sites. For instance, in silico screening of compound libraries against Entamoeba histolytica PSP (EhPSP) has identified several potential inhibitors. nih.gov These studies utilize the crystal structures of the enzyme complexed with its natural substrate, O-phospho-L-serine (OPLS), to define the binding pocket for docking simulations. nih.gov The primary interactions governing the binding of the native phosphoserine ligand involve hydrogen bonds with key residues in the active site, which stabilize the phosphate (B84403) group and the amino acid backbone. It is conceivable that this compound would engage in similar interactions, with the ethyl ester group potentially influencing binding affinity and specificity through additional hydrophobic or steric interactions.

The following table summarizes representative data from docking studies on inhibitors of a related enzyme, sphingosine-1-phosphate receptor 1 (S1P1), which also binds a phosphorylated ligand. This data illustrates the types of interactions and energy values that are computationally predicted.

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
FTY720-(S)-phosphonateS1P1-339.9K34, S105, T109
FTY720-(R)-phosphonateS1P1-338.6Not specified
FTY720-(S)-enephosphonateS1P1-314.3Not specified

This table presents data for FTY720 phosphonate (B1237965) analogs binding to S1P1 as an illustrative example of computational docking studies on phosphorylated ligands. nih.gov

Quantum Chemical Calculations for Reaction Mechanism Elucidation (e.g., Ester Hydrolysis)

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions at the electronic level. For this compound, a key reaction of interest is the hydrolysis of the P-ethyl ester bond, a process that would yield O-Phosphoserine.

Theoretical studies on the hydrolysis of phosphate esters have provided fundamental insights into the reaction pathways, including the nature of the transition states and the role of catalysts. These calculations can determine the activation energies for different proposed mechanisms, such as associative, dissociative, or concerted pathways. For a compound like this compound, quantum chemical calculations could model the nucleophilic attack of a water molecule on the phosphorus center, the subsequent bond rearrangements, and the departure of the ethoxy group.

Furthermore, computational studies on the effect of phosphorylation on the electronic structure of amino acids have shown that the addition of a phosphate group can decrease the optical band gap energy, which may facilitate electronic transitions and the formation or disruption of interactions. nih.gov This principle would also apply to this compound, influencing its reactivity.

In Silico Prediction of Enzymatic Specificity and Substrate Accommodation

Computational methods are increasingly used to predict which enzymes are likely to act on a particular substrate. For this compound, it is important to determine which phosphatases might catalyze its hydrolysis.

Methodologies have been developed for the in silico prediction of enzymatic reactions for which experimental data is scarce. nih.gov These approaches often involve homology modeling to predict the 3D structure of an enzyme, followed by molecular docking of potential substrates into the active site. nih.gov The binding energy, binding mode, and the distance between the substrate's reactive site and any catalytic cofactors are used to predict substrate preference. nih.gov

In the case of this compound, this approach could be used to screen a range of phosphatases to identify potential candidates for its enzymatic hydrolysis. The specificity of these enzymes is often determined by the precise geometry and chemical nature of the active site. For example, studies on dual-specificity phosphatases have shown that their activity and specificity are largely determined by the amino acid residues C-terminal to the phosphoserine, phosphothreonine, or phosphotyrosine residue. researchgate.net The presence of the P-ethyl ester group in this compound would likely be a key determinant in its accommodation within an enzyme's active site.

The following table illustrates the kinetic parameters for various phosphoserine phosphatases with their natural substrate, which provides a baseline for comparison when considering modified substrates like the P-ethyl ester.

EnzymeKₘ (mM)
PSPH0.008
HTH_01039.6

This table shows the Michaelis constant (Kₘ) for two different phosphoserine phosphatases, indicating a wide range of substrate binding affinities. biorxiv.org

Computational Modeling of Structure-Activity Relationships for Phosphoserine Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For phosphoserine analogs, QSAR studies can help in the design of more potent and selective enzyme inhibitors or substrates.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to correlate the 3D structural and physicochemical properties of molecules with their biological activities. These models can generate contour maps that visualize the regions around a molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would be expected to increase or decrease activity.

While specific QSAR studies on this compound are not available, numerous studies on inhibitors of enzymes that interact with phosphorylated substrates demonstrate the utility of this approach. For example, 3D-QSAR studies have been successfully applied to thiazolidin-4-one derivatives as S1P1 receptor agonists, providing insights for designing new analogs with improved bioactivities. mdpi.com A similar approach could be applied to a series of O-Phosphoserine esters to understand how variations in the ester group affect their interaction with a target enzyme.

The following table provides an example of the statistical parameters obtained from a 3D-QSAR study on dihydropyrimidinone derivatives as alkaline phosphatase inhibitors, illustrating the predictive power of such models.

Model
2D-QSAR0.9580.903

This table shows the coefficient of determination (R²) and the cross-validated R² (Q²) for a QSAR model of alkaline phosphatase inhibitors, indicating a highly predictive model. nih.gov

Advanced Applications and Future Research Directions Involving O Phosphoserine P Ethyl Ester

Development as Non-Hydrolyzable or Biocleavable Phosphoserine Mimics in Chemical Biology

The study of protein phosphorylation, a cornerstone of cellular regulation, is often complicated by the dynamic nature of the phosphate (B84403) group, which can be rapidly removed by phosphatases. To overcome this, researchers have developed hydrolysis-stable mimics of phosphoserine (pSer). iris-biotech.deiris-biotech.de O-Phosphoserine-P-ethyl ester represents a class of compounds that can be designed as either non-hydrolyzable or biocleavable pSer mimics, offering precise tools for chemical biologists.

Non-hydrolyzable analogs, such as those where the phosphate oxygen is replaced by a methylene (B1212753) (CH₂) or difluoromethylene (CF₂) group, are resistant to phosphatase activity. nih.govresearchgate.netnih.govnih.gov This stability allows for the "freezing" of a protein in its phosphorylated state, enabling detailed study of its function and interactions. iris-biotech.deiris-biotech.de

Conversely, the ethyl ester group in this compound introduces the potential for a "biocleavable" or prodrug strategy. Many phosphorylated molecules are highly charged and cannot easily cross cell membranes. By masking the negative charge of the phosphate group, the ethyl ester moiety can enhance cell permeability. nih.gov Once inside the cell, endogenous esterase enzymes can cleave the ethyl group, releasing the active O-phosphoserine at the desired site of action. This approach is invaluable for delivering phosphoserine analogs into living cells to study signaling pathways in their native context. nih.govresearchgate.net

Phosphoserine Mimic TypeKey Structural FeaturePrimary AdvantageExample Application
Native O-PhosphoserinePhosphate Ester Bond (P-O-C)Biological AuthenticityKinase Assays
Non-Hydrolyzable AnalogPhosphonate (B1237965) Bond (P-C-C)Resistance to Phosphatases iris-biotech.deiris-biotech.deStudying stable protein-protein interactions nih.gov
Biocleavable (Prodrug) MimicEsterified Phosphate/PhosphonateEnhanced Cell Permeability nih.govIntracellular delivery of phosphonates nih.govresearchgate.net

Utilization in Reconstituted Biochemical Systems and In Vitro Assays

The ability to produce homogeneously phosphorylated proteins is crucial for meaningful in vitro experiments. Traditional methods often result in incomplete phosphorylation or heterogeneous mixtures. nih.gov Cell-free protein synthesis (CFPS) systems and genetic code expansion techniques have emerged as powerful tools to incorporate phosphoserine or its analogs at specific sites within a protein. researchgate.netcaltech.edu

This compound and related non-hydrolyzable analogs are central to these advanced in vitro strategies. By using a stable mimic, researchers can synthesize a protein population that is 100% phosphorylated at the target residue. biorxiv.org These homogeneous phosphoproteins are invaluable for:

Structural Biology: Determining the precise three-dimensional structure of a protein in its active, phosphorylated state.

Enzyme Kinetics: Accurately measuring how phosphorylation affects a protein's catalytic activity without the confounding variable of dephosphorylation during the assay.

Binding Assays: Quantifying the binding affinity between a phosphoprotein and its interacting partners, such as 14-3-3 proteins, which specifically recognize phosphoserine motifs. nih.govbiorxiv.org

The use of cell-free systems further enhances this approach by allowing direct addition of the phosphoserine analog to the synthesis reaction, bypassing the need for cellular uptake and potential metabolic alteration. nih.gov

Applications in Advanced Proteomics and Phosphoproteomics Research Tools

Phosphoproteomics, the large-scale study of protein phosphorylation, relies on sensitive and specific tools for the identification and quantification of phosphorylation sites. nih.govnih.gov Due to the low abundance of many phosphopeptides, enrichment is a critical step in the analytical workflow. nih.gov

Synthetic phosphopeptides containing stable phosphoserine mimics, potentially derived from precursors like this compound, can serve as ideal standards for mass spectrometry. springernature.combohrium.com Their resistance to degradation ensures stability during sample preparation and analysis.

Furthermore, esterified phosphonates can be developed into sophisticated research tools for proteomics:

Affinity Probes: By modifying the ethyl ester group with a reporter tag (e.g., biotin) or a reactive group, these analogs can be used to label and isolate specific phosphate-binding proteins from complex cellular lysates.

"Warhead" Probes: Certain phosphonate derivatives have been explored as reactive "warheads" that can be used in activity-based protein profiling to covalently label the active sites of specific enzymes in the proteome. wikipedia.org

Proteomics ApplicationRole of Phosphoserine AnalogRationale
Quantitative Mass SpectrometryInternal StandardProvides a stable, known quantity for accurate measurement of endogenous phosphopeptides. springernature.combohrium.com
Phosphopeptide EnrichmentSynthetic Bait/StandardUsed to validate and optimize enrichment techniques like IMAC or MOAC. nih.gov
Activity-Based Protein ProfilingChemical Probe/WarheadEnables covalent labeling and identification of specific enzyme families (e.g., phosphatases, kinases). wikipedia.org

Potential in Bioengineering for Modifying Biological Systems with Esterified Phosphonates

Bioengineering seeks to rationally design and modify biological systems for new purposes. Esterified phosphonates like this compound offer a chemical tool to achieve this, primarily through the modification of proteins. The most powerful technique in this area is genetic code expansion, which allows for the site-specific incorporation of non-natural amino acids (nnAAs) into proteins within living cells. caltech.edunih.gov

By engineering an E. coli strain with a specialized, orthogonal aminoacyl-tRNA synthetase/tRNA pair, scientists can direct the cellular machinery to read through a stop codon and insert a phosphoserine analog instead. nih.govbiorxiv.org An esterified version like this compound could serve as a cell-permeable precursor that delivers the nnAA to the engineered bacterium. This technology enables the in-vivo production of proteins with permanent phosphorylation sites, effectively re-engineering their function. Applications include:

Creating constitutively active enzymes: A kinase can be permanently switched "on" by incorporating a stable phosphomimetic in its activation loop. caltech.edu

Stabilizing protein-protein interactions: Engineering a permanent phosphorylation site can lock two proteins together, allowing for the study of the downstream consequences of this specific interaction.

Developing novel biomaterials: Phosphonate groups are known to bind strongly to various surfaces. mdpi.com Proteins engineered to display these groups could be used to create specifically functionalized surfaces for applications in biosensing or tissue engineering.

Exploration in Understanding Phosphate-Dependent Regulatory Networks

Cellular function is governed by complex, interconnected signaling networks that are largely regulated by protein phosphorylation. biorxiv.orgkinasebiotech.com Deciphering these networks is a major goal of systems biology. The transient nature of phosphorylation makes this task incredibly challenging.

The use of stable phosphoserine mimics provides a method to perturb these networks in a controlled manner. By using bioengineering techniques to introduce a permanent phosphorylation event on a key regulatory protein, researchers can observe the ripple effects throughout the network. This allows for the mapping of cause-and-effect relationships that are otherwise obscured by feedback loops and phosphatase activity. iris-biotech.denih.gov

For instance, introducing a non-hydrolyzable phosphoserine mimic into a transcription factor that is normally activated by phosphorylation would permanently switch on the expression of its target genes. By analyzing the resulting changes in the proteome and transcriptome, scientists can identify all the downstream components of that specific signaling pathway. This "lock-on" approach is a powerful strategy for untangling the intricate wiring of phosphate-dependent regulatory systems.

Q & A

Q. What are the established synthetic pathways for O-Phosphoserine-P-ethyl ester, and how do reaction conditions influence yield?

this compound is synthesized via esterification of phosphoserine with ethanol derivatives under acidic or enzymatic catalysis. Key parameters include temperature (optimal range: 25–60°C), solvent polarity, and stoichiometric ratios of reactants. For example, excess ethanol can shift equilibrium toward ester formation but may require downstream purification . Characterization via 31^{31}P NMR and HPLC confirms esterification efficiency .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

Reverse-phase HPLC with UV detection (λ = 210–220 nm) is standard for quantification. For trace analysis, LC-MS/MS using multiple reaction monitoring (MRM) improves specificity. Phosphorus-specific detectors (e.g., ICP-MS) enhance sensitivity in biological samples . Validation should include spike-recovery tests (target: 85–115%) and calibration curve linearity (R2^2 > 0.995) .

Q. How does the ethyl ester moiety affect the compound’s stability under varying pH and temperature conditions?

Hydrolysis of the ethyl ester is pH-dependent: rapid degradation occurs in alkaline conditions (t1/2_{1/2} < 1 hr at pH > 9), while acidic buffers (pH 3–6) enhance stability. Temperature accelerates degradation (Q10_{10} ≈ 2–3). Stabilizers like cryoprotectants (e.g., trehalose) or lyophilization are recommended for long-term storage .

Advanced Research Questions

Q. How can Taguchi experimental design optimize reaction parameters for this compound synthesis?

A Taguchi L9 orthogonal array (4 factors, 3 levels) systematically evaluates catalyst type (e.g., H2_2SO4_4, lipases), catalyst concentration (0.5–1.5 wt%), temperature (30–60°C), and ethanol:phosphoserine molar ratio (3:1–6:1). Signal-to-noise (S/N) ratios identify optimal conditions (e.g., 1.0 wt% H2_2SO4_4, 50°C, 4:1 ratio), maximizing yield while minimizing side products . ANOVA reveals catalyst concentration as the most influential parameter (contribution >70%) .

Q. What methodologies resolve contradictions in reported kinetic data for enzymatic esterification of phosphoserine?

Discrepancies in KmK_m and VmaxV_{max} values often arise from enzyme source variability (e.g., microbial vs. mammalian phosphatases) or substrate inhibition at high concentrations. Use progress curve analysis under controlled substrate saturation and compare Lineweaver-Burk plots across studies. Standardizing assay conditions (pH 7.4, 37°C) reduces variability .

Q. How can in-cell NMR elucidate the interaction of this compound with serine/threonine kinases?

13^{13}C/15^{15}N-labeled this compound enables real-time tracking in live cells via heteronuclear single-quantum coherence (HSQC) NMR. Competition assays with ATP analogs (e.g., AMP-PNP) identify binding sites. Data interpretation requires correction for intracellular metabolite background .

Methodological Challenges

Q. What strategies mitigate interference from endogenous phosphoserine during LC-MS analysis?

Employ differential isotopic labeling (e.g., 18^{18}O-ethyl ester) or enzymatic digestion (phosphatase treatment) to distinguish exogenous this compound from endogenous analogs. MRM transitions targeting ester-specific fragments (e.g., m/z 124.1 → 79.0) improve selectivity .

Q. How do molecular dynamics simulations predict solvent interactions affecting ester stability?

Simulations using CHARMM or AMBER force fields model hydrogen bonding between the ethyl ester and polar solvents (e.g., water, DMSO). Radial distribution functions (RDFs) quantify solvent-shell dynamics, identifying conditions that minimize hydrolysis (e.g., low dielectric solvents like THF) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.